molecular formula C13H8ClNO4S2 B2884679 4-chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide CAS No. 518052-51-2

4-chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide

Cat. No.: B2884679
CAS No.: 518052-51-2
M. Wt: 341.78
InChI Key: SDIULHIOJXKHQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

4-chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of certain enzymes, inhibiting their activity. This inhibition can occur through the formation of a stable complex between the compound and the enzyme, preventing the enzyme from catalyzing its substrate . The exact molecular pathways involved depend on the specific enzyme and the biological context in which the compound is used.

Comparison with Similar Compounds

4-chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

4-chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and research findings related to this compound, focusing on its anticancer properties and other pharmacological effects.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₈ClNO₄S₂
  • Molecular Weight : 341.78 g/mol
  • CAS Number : 518052-51-2

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzene sulfonamides with benzoxathiol derivatives under controlled conditions. Various synthetic methods have been explored to optimize yield and purity.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. A study evaluating a series of sulfonamide derivatives reported that certain compounds showed notable activity against the NCI-60 cancer cell line panel, with growth inhibition values indicating promising anticancer potential .

Table 1: Antiproliferative Activity Against Selected Cancer Cell Lines

CompoundCell LineGI50 (μM)Remarks
4cCNS Cancer Panel3.24Highest sensitivity observed
4cBreast Cancer12.68Total growth inhibition
2aLeukemia CCRF-CEMNotableSelective activity
2dNon-responsiveN/AInactive

The mechanism by which these compounds exert their anticancer effects is believed to involve the inhibition of key cellular pathways associated with tumor proliferation and survival. For example, studies have shown that certain sulfonamide derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Other Biological Activities

Beyond anticancer properties, some studies have indicated that derivatives of this compound may also possess antimicrobial and anti-inflammatory activities. Research into similar benzoxazole derivatives has highlighted their potential as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases .

Case Studies

  • Case Study on Anticancer Efficacy :
    A recent study synthesized a series of benzothiazole and benzoxazole derivatives, including the target compound. The results indicated that several derivatives exhibited significant cytotoxicity against MCF-7 (breast cancer) and HCT116 (colorectal carcinoma) cell lines, suggesting a structure–activity relationship that could guide future drug design efforts .
  • Toxicity Assessment :
    Toxicity studies using zebrafish embryos revealed that while some derivatives showed promising biological activity, they also exhibited varying degrees of toxicity. This highlights the importance of evaluating both efficacy and safety in drug development .

Properties

IUPAC Name

4-chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO4S2/c14-8-1-4-10(5-2-8)21(17,18)15-9-3-6-11-12(7-9)20-13(16)19-11/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIULHIOJXKHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC3=C(C=C2)OC(=O)S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.